molecular formula C11H13N B8412698 2-(3-Methylbut-1-ynyl)aniline

2-(3-Methylbut-1-ynyl)aniline

Cat. No. B8412698
M. Wt: 159.23 g/mol
InChI Key: WJEKTEASIVVQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097644B2

Procedure details

To a solution of 2-iodoaniline (Aldrich, 5.0 g, 22.8 mmol) in Et3N (50 ml) in a re-sealable pressure tube was added copper (I) iodide (22 mg, 0.114 mmol), Pd(PPh3)2Cl2 (80 mg, 0.114 mmol), and 3-methylbut-1-yne (Alfa Aesar, 3.1 g, 45.7 mmol). The mixture was stirred at room temperature for 20 h and was diluted with Et2O, filtered through Celite, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with 30% Et2O-hexanes to yield 2-(3-methylbut-1-ynyl)aniline (Compound 37) as orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:9][CH:10]([CH3:13])[C:11]#[CH:12]>CCN(CC)CC.CCOCC.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:9][CH:10]([CH3:13])[C:11]#[C:12][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4] |^1:30,49|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Name
Quantity
3.1 g
Type
reactant
Smiles
CC(C#C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCN(CC)CC
Name
Quantity
22 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
80 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel eluting with 30% Et2O-hexanes

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC(C#CC1=C(N)C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.